molecular formula O5Ta2 B223723 Tantalum pentoxide CAS No. 1314-61-0

Tantalum pentoxide

Cat. No. B223723
CAS RN: 1314-61-0
M. Wt: 441.89 g/mol
InChI Key: BPUBBGLMJRNUCC-UHFFFAOYSA-N
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Patent
US06245260B1

Procedure details

A method of making a yttrium tantalate phosphor, the method comprising forming an oxide mixture of yttrium oxide, tantalum oxide, and optionally strontium carbonate; adding a lithium sulfate-sodium sulfate mixed flux to the oxide mixture; and firing the mixture at a temperature and for a time sufficient to form the phosphor wherein the weight ratio of lithium sulfate to sodium sulfate is from about 1.0 to about 1.8.
[Compound]
Name
yttrium tantalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
lithium sulfate sodium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Sr+2].[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[Li+:11].[Li+].[S:13]([O-:17])([O-:16])(=[O:15])=[O:14].[Na+:18].[Na+]>[O-2].[Y+3].[O-2].[O-2].[Y+3].[O-2].[Ta+5].[O-2].[O-2].[O-2].[O-2].[Ta+5]>[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[Li+:11].[Li+:11].[S:13]([O-:17])([O-:16])(=[O:15])=[O:14].[Na+:18].[Na+:18] |f:0.1,2.3.4.5.6.7,8.9.10.11.12,13.14.15.16.17.18.19,20.21.22,23.24.25|

Inputs

Step One
Name
yttrium tantalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Sr+2]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Y+3].[O-2].[O-2].[Y+3]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Ta+5].[O-2].[O-2].[O-2].[O-2].[Ta+5]
Step Three
Name
lithium sulfate sodium sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Li+].[Li+].S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the method comprising forming

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Li+].[Li+]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.